1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene
Brand Name: Vulcanchem
CAS No.: 1447671-90-0
VCID: VC4370648
InChI: InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-3-5(10)1-2-7(6)11/h1-3H,4H2
SMILES: C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl
Molecular Formula: C8H5BrCl2F2
Molecular Weight: 289.93

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene

CAS No.: 1447671-90-0

Cat. No.: VC4370648

Molecular Formula: C8H5BrCl2F2

Molecular Weight: 289.93

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene - 1447671-90-0

Specification

CAS No. 1447671-90-0
Molecular Formula C8H5BrCl2F2
Molecular Weight 289.93
IUPAC Name 2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene
Standard InChI InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Standard InChI Key IMHIVRKQUPVYFB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene, reflecting its benzene ring substituted with chlorine atoms at positions 1 and 4 and a 2-bromo-1,1-difluoroethyl group at position 2. Its molecular formula, C₈H₅BrCl₂F₂, corresponds to a molecular weight of 289.93 g/mol. The SMILES notation (C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl) and InChIKey (IMHIVRKQUPVYFB-UHFFFAOYSA-N) provide precise representations of its structure.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene
Molecular FormulaC₈H₅BrCl₂F₂
Molecular Weight289.93 g/mol
SMILESC1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl
InChIKeyIMHIVRKQUPVYFB-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene typically involves sequential halogenation and difluoroalkylation steps. A common route begins with 1,4-dichlorobenzene, which undergoes radical bromination to introduce the difluoroethyl moiety. Key steps include:

  • Bromination: Reaction with bromine (Br₂) in an inert solvent (e.g., CCl₄) under UV light.

  • Difluoroalkylation: Introduction of the difluoroethyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
BrominationBr₂, CCl₄, UV light, 25°C~60%
Difluoroalkylation1,1-Difluoroethylene, AlCl₃, 0°C~45%

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and purity. Automated systems regulate temperature (-10°C to 50°C) and pressure (1–3 atm), minimizing side reactions. Solvent recovery systems enhance sustainability by recycling dichloromethane or chloroform.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom’s relatively weak C-Br bond (≈276 kJ/mol) facilitates nucleophilic substitution. Common reagents include:

  • Hydroxide ions: Yield 2-hydroxy-1,1-difluoroethyl derivatives.

  • Ammonia: Forms amine derivatives under anhydrous conditions.

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide (H₂O₂) converts the difluoroethyl group to a ketone.

  • Reduction: LiAlH₄ reduces the bromo group to hydrogen, yielding 1,1-difluoroethyl derivatives.

Table 3: Reaction Pathways and Products

Reaction TypeReagentsProduct
Nucleophilic SubstitutionNaOH (aq)2-Hydroxy-1,1-difluoroethyl analog
OxidationH₂O₂, H₂SO₄Ketone derivative
ReductionLiAlH₄, THFDehalogenated product

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a precursor for antitumor and antimicrobial agents. For example, brominated aromatics are investigated for their ability to inhibit kinase enzymes in cancer cells.

Agrochemical Development

Chlorine and fluorine substituents enhance pesticidal activity by increasing lipid solubility and resistance to metabolic degradation. Derivatives show promise as next-generation herbicides targeting acetyl-CoA carboxylase.

Materials Science

Incorporating this compound into fluorinated polymers improves thermal stability (up to 300°C) and chemical resistance, benefiting aerospace coatings and electronic encapsulants.

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